[(3R)-Tetrahydropyran-3-yl]methanamine
Description
Significance of Chiral Amines as Enantiopure Building Blocks in Synthetic Chemistry
Chiral amines are of paramount importance in synthetic chemistry, serving as versatile intermediates in the construction of a wide array of complex molecules, particularly pharmaceuticals. nih.govorganic-chemistry.org It is estimated that a significant portion of active pharmaceutical ingredients (APIs) contain a chiral amine moiety. organic-chemistry.org The stereochemistry of these amines is often crucial for biological activity, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov
The utility of chiral amines as enantiopure building blocks stems from several key aspects:
Source of Chirality: They introduce a defined stereocenter into a target molecule, which can direct the stereochemical outcome of subsequent reactions. This is fundamental to asymmetric synthesis, the practice of selectively producing one enantiomer of a chiral product.
Versatile Reactivity: The amine functional group can be readily transformed into a variety of other functionalities. It can act as a nucleophile, a base, or be converted into amides, sulfonamides, and other groups, enabling diverse synthetic manipulations. sigmaaldrich.com
Role in Catalysis: Chiral amines and their derivatives are widely used as catalysts and ligands in asymmetric catalysis, facilitating a broad range of enantioselective transformations. nih.govcore.ac.uk They can form chiral enamines or iminium ions, which then participate in stereocontrolled bond-forming reactions. core.ac.ukpatsnap.com
Bioisosteric Replacements: The amine group is a common pharmacophore, and its incorporation can modulate the physicochemical properties of a molecule, such as solubility and basicity, which are critical for drug efficacy.
The synthesis of enantiopure amines can be achieved through various methods, including the resolution of racemic mixtures, the use of the chiral pool (naturally occurring chiral molecules like amino acids), and asymmetric synthesis. nih.govnih.gov Asymmetric catalytic reduction of imines and reductive amination are among the most direct and efficient methods for preparing chiral amines. nih.gov Biocatalytic approaches using enzymes like transaminases are also gaining prominence as sustainable and highly selective alternatives. organic-chemistry.orgresearchgate.net
Importance of the Tetrahydropyran (B127337) Motif in Stereoselective Synthesis
The tetrahydropyran (THP) ring is a privileged scaffold in organic chemistry, frequently found in the structures of a vast number of natural products with significant biological activity. google.comnih.govresearchgate.net These include polyether antibiotics, marine toxins, and pheromones. google.com The prevalence of this motif has driven the development of numerous stereoselective methods for its construction. google.com
The importance of the tetrahydropyran motif in stereoselective synthesis is highlighted by several factors:
Structural Rigidity and Conformational Bias: The chair-like conformation of the tetrahydropyran ring provides a predictable three-dimensional structure. Substituents on the ring will preferentially occupy equatorial positions to minimize steric strain, and this conformational bias can be exploited to control the stereochemistry of reactions on the ring or on appended side chains.
Influence on Biological Activity: The THP ring can act as a stable, metabolically robust scaffold that correctly orients appended functional groups for optimal interaction with biological targets like enzymes and receptors. google.com Its oxygen atom can also participate in hydrogen bonding, further influencing molecular recognition.
Synthetic Accessibility: A variety of powerful and stereoselective methods have been developed for the synthesis of substituted tetrahydropyrans. These include:
Prins Cyclization: The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde is a classic and powerful method for constructing the THP ring with a high degree of stereocontrol. google.com
Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an aldehyde or other dienophile provides a direct route to dihydropyran precursors, which can then be reduced to the corresponding tetrahydropyrans.
Intramolecular Etherification/Cyclization: The cyclization of acyclic precursors, such as haloalcohols or epoxy alcohols, is a common strategy. Oxa-Michael reactions, where an alcohol adds intramolecularly to an α,β-unsaturated system, are also widely used.
Ring-Closing Metathesis: This powerful carbon-carbon bond-forming reaction has been applied to the synthesis of unsaturated pyran rings, which can be subsequently hydrogenated.
The ability to synthesize tetrahydropyrans with multiple, well-defined stereocenters is crucial for the total synthesis of complex natural products and for the generation of diverse compound libraries for drug discovery. google.com
Foundational Research Context of (3R)-Tetrahydropyran-3-ylmethanamine
While extensive research has been dedicated to the broader classes of chiral amines and tetrahydropyrans, foundational research specifically focused on [(3R)-Tetrahydropyran-3-yl]methanamine is less abundant in dedicated publications. Its significance is primarily understood through its role as a chiral building block, with its synthesis and application being part of the broader effort to create novel molecular scaffolds for medicinal chemistry and other fields.
The synthesis of related achiral 3-aminomethyl tetrahydrofuran (B95107) has been described through multi-step sequences. One patented method involves the cyclization of maleic glycol to 2,5-dihydrofuran, followed by formylation to yield 3-formyltetrahydrofuran, and finally reductive amination to obtain the target amine. The synthesis of the enantiopure (3R)-isomer would require an asymmetric approach, likely involving either a chiral starting material from the chiral pool or an enantioselective catalytic step.
Recent research has highlighted the importance of substituted aminotetrahydropyrans. For instance, aryl amino-THPs have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes. google.com The development of synthetic methodologies that allow for the diversification of the aminotetrahydropyran scaffold is therefore of high interest. One such approach involves the sequential C-H functionalization of an aminotetrahydropyran core to introduce substituents at various positions on the ring with high stereocontrol. google.com
The physical and chemical properties of [(3S)-Tetrahydropyran-3-yl]methanamine, the enantiomer of the title compound, are available in public databases and are presented in the table below. These properties are expected to be identical for the (3R)-enantiomer, with the exception of the sign of optical rotation.
Table 1: Physicochemical Properties of [(3S)-Tetrahydropyran-3-yl]methanamine
| Property | Value | Source |
| Molecular Formula | C6H13NO | PubChem |
| Molecular Weight | 115.17 g/mol | PubChem |
| XLogP3 | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 115.099714038 Da | PubChem |
| Topological Polar Surface Area | 38.3 Ų | PubChem |
Data for the (3S)-enantiomer is presented as a proxy for the (3R)-enantiomer.
The value of this compound lies in its ability to introduce a stereochemically defined 3-aminomethyl-tetrahydropyran substructure into a larger molecule. This is particularly relevant in the synthesis of pharmaceutical candidates where the specific spatial arrangement of the amine and the conformationally biased tetrahydropyran ring can be critical for achieving high potency and selectivity for a biological target. Its utility as a building block is analogous to other chiral amines and tetrahydropyran derivatives that have been successfully incorporated into a wide range of bioactive compounds. patsnap.com
Properties
IUPAC Name |
[(3R)-oxan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-6-2-1-3-8-5-6/h6H,1-5,7H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCHEOLGUZDPAN-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Stereoselective Synthesis of 3r Tetrahydropyran 3 Yl Methanamine
Enantioselective Construction of the Tetrahydropyran (B127337) Ring System
The formation of the chiral tetrahydropyran core is a critical step in the synthesis of the target molecule. Tetrahydropyrans are prevalent heterocyclic motifs in numerous pharmaceutical molecules, and a variety of powerful asymmetric methods have been established for their construction. whiterose.ac.ukrsc.org These methods focus on creating the six-membered oxygen-containing ring with specific stereochemical control.
Intramolecular Cyclization Reactions and Chiral Induction
Intramolecular cyclization reactions are among the most effective strategies for constructing tetrahydropyran rings, as they can translate the stereochemistry of an acyclic precursor into the final cyclic product. The Prins cyclization and its variants are particularly powerful for the stereoselective formation of THP rings. researchgate.net This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, proceeding through an oxocarbenium ion intermediate. researchgate.netbeilstein-journals.org The stereochemical outcome of the cyclization can be controlled by the geometry of the starting materials and the reaction conditions.
Another powerful variant is the intramolecular Sakurai cyclization, which involves the trapping of an oxocarbenium ion by an allylsilane. nih.gov This approach provides an efficient route to various substituted tetrahydropyrans. For instance, the reaction between an aldehyde and an allylsilane can be promoted by a Lewis acid to generate a homoallylic alcohol, which then undergoes stereocontrolled condensation and cyclization to afford a polysubstituted tetrahydropyran. beilstein-journals.org
| Cyclization Strategy | Catalyst / Promoter | Key Precursors | Stereoselectivity |
| Prins Cyclization | Lewis or Brønsted Acids (e.g., SnCl₄, TFA) | Homoallylic alcohol, Aldehyde | Generally high, dependent on substrate and conditions researchgate.netbeilstein-journals.org |
| Silyl-Prins Cyclization | Lewis Acids (e.g., TMSNTf₂) | Homoallylic alcohol, Aldehyde, Allylsilane | Excellent control (e.g., dr = 5:1) beilstein-journals.org |
| Intramolecular Sakurai | Lewis Acids (e.g., Et₂AlCl, BF₃·OEt₂) | Aldehyde, Allylsilane | Completely stereocontrolled beilstein-journals.org |
Organocatalytic Approaches to Chiral Tetrahydropyrans
Asymmetric organocatalysis has emerged as a robust "third pillar" of asymmetric synthesis, offering metal-free conditions for the construction of enantiopure molecules, including tetrahydropyrans. researchgate.netrsc.org These methods often employ small chiral organic molecules to catalyze reactions with high stereoselectivity. researchgate.net
A particularly effective strategy involves multicomponent cascade reactions, where several bond-forming events occur in a single pot. For example, a diastereo- and enantioselective Michael/Henry/ketalization sequence has been developed to produce highly functionalized tetrahydropyrans. nih.govacs.org Using a bifunctional quinine-based squaramide organocatalyst, substrates like β-keto esters, β-nitrostyrenes, and alkynyl aldehydes can be combined to afford THPs with up to five contiguous stereocenters. nih.govacs.org These reactions proceed with excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios (dr > 20:1), demonstrating the power of organocatalysis in building complex chiral scaffolds. nih.gov
| Organocatalytic Reaction | Catalyst | Substrates | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Michael/Henry/Ketalization Cascade | Quinine-based Squaramide | β-keto ester, β-nitrostyrene, alkynyl aldehyde | 27–80% | > 20:1 | 93–99% nih.gov |
Transition Metal-Catalyzed Ring-Forming Reactions
Transition metal catalysis provides a versatile and efficient means for the synthesis of tetrahydropyran rings, often displaying high functional group tolerance. organic-chemistry.org A common approach is the intramolecular hydroalkoxylation of γ- or δ-hydroxy olefins, which can be catalyzed by a range of metals including platinum, gold, and cobalt. organic-chemistry.org
Gold(I)-catalyzed cyclization of chiral monoallylic diols is a notably stereoselective method. organic-chemistry.org In this process, excellent chirality transfer from the substrate to the product is observed. Similarly, platinum-catalyzed hydroalkoxylation tolerates various functional groups such as esters, amides, and silyl (B83357) ethers, making it a broadly applicable method. organic-chemistry.org Other metals, like copper, have also been employed. For instance, a copper(II) triflate-bisphosphine complex can effectively catalyze a sequence of olefin migration and Prins cyclization to yield substituted tetrahydropyrans with excellent diastereoselectivity. nih.gov
| Metal Catalyst | Reaction Type | Substrate Type | Key Features |
| Gold(I) Complexes | Intramolecular Cyclization | Chiral monoallylic diols | Highly stereoselective with excellent chirality transfer organic-chemistry.org |
| Platinum Complexes | Intramolecular Hydroalkoxylation | γ- and δ-hydroxy olefins | Broad functional group tolerance organic-chemistry.org |
| Copper(II)-Bisphosphine | Olefin Migration / Prins Cyclization | Homoallylic alcohols | Excellent diastereoselectivity nih.gov |
| Ruthenium Complexes | Ring-Closing Metathesis | Dienes | Forms the THP ring via C=C bond formation mdpi.com |
Asymmetric Introduction of the Methanamine Moiety
Once the chiral tetrahydropyran ring is constructed with a suitable functional group at the C3 position (e.g., a ketone or aldehyde), the final step is the stereoselective introduction of the methanamine moiety. This transformation is crucial for establishing the final stereocenter of [(3R)-Tetrahydropyran-3-yl]methanamine.
Biocatalytic Strategies for Chiral Amine Formation
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for chiral amine synthesis. nih.govmanchester.ac.uk Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are particularly effective for the reductive amination of prochiral ketones into chiral amines. frontiersin.orgmdpi.com
These enzymatic routes operate under mild, aqueous conditions and can provide excellent stereo- and regioselectivity. frontiersin.org
Amine Dehydrogenases (AmDHs) catalyze the synthesis of chiral amines from a ketone precursor using ammonia (B1221849) as the amino donor. nih.gov
Transaminases (TAs) facilitate the transfer of an amino group from a donor molecule to a ketone acceptor. researchgate.net
Imine Reductases (IREDs) catalyze the stereoselective reduction of pre-formed or in situ-generated imines to the corresponding amine. manchester.ac.ukresearchgate.net
Through protein engineering techniques like directed evolution, the substrate scope and catalytic performance of these enzymes can be significantly enhanced, allowing for their application in the synthesis of non-natural amines with high efficiency. nih.govresearchgate.net
| Enzyme Class | Reaction | Amino Donor | Key Advantage |
| Amine Dehydrogenase (AmDH) | Reductive amination of ketones | Ammonia | High atom economy, generates water as the only byproduct researchgate.net |
| Transaminase (TA) | Asymmetric amination of ketones | Amine donors (e.g., alanine) | Excellent enantioselectivity, widely used in industry researchgate.net |
| Imine Reductase (IRED) | Asymmetric reduction of imines | NADPH cofactor | Broad substrate scope for secondary and tertiary amines manchester.ac.uk |
| Reductive Aminase (RedAm) | Reductive amination of ketones | Various amines | Can synthesize secondary amines with high conversion (>97%) frontiersin.org |
Asymmetric Hydrogenation and Reductive Amination Routes
Transition-metal-catalyzed asymmetric reductive amination (ARA) is one of the most direct and atom-efficient methods for converting ketones into chiral amines. sioc-journal.cn This process involves the in situ formation of an imine from a ketone and an amine source (such as an ammonium (B1175870) salt), followed by asymmetric hydrogenation catalyzed by a chiral metal complex. liv.ac.uk
Catalysts based on iridium, rhodium, and ruthenium are commonly employed for this transformation. liv.ac.ukresearchgate.net Iridium complexes, in particular, have demonstrated superb reactivity and enantioselectivity (up to 99% ee) in the direct reductive amination of ketones. semanticscholar.org A significant challenge in ARA is the potential for competitive reduction of the starting ketone. sioc-journal.cn However, highly efficient catalytic systems have been developed that favor the amination pathway, providing a straightforward route to chiral primary amines. researchgate.net More recently, earth-abundant metals like manganese have been developed for the asymmetric hydrogenation of ketimines, offering a more sustainable approach. nih.gov
| Catalyst System | Substrate Type | Reductant | Enantioselectivity (ee) |
| Iridium-Phosphoramidite | Arylacetones | H₂ | Up to 99% semanticscholar.org |
| Ruthenium-Phosphine | Aliphatic & Aryl Ketones | H₂ | Up to 74% (aliphatic), >99% (aryl) researchgate.net |
| Iridium-UbaPHOX | 3,3-Diarylallyl phthalimides | H₂ | 98 to 99% nih.gov |
| Manganese-Chiral Ligand | Dialkyl ketimines | H₂ | High, capable of differentiating minimally different alkyl groups nih.gov |
Chiral Auxiliary and Ligand-Mediated Amination
The introduction of the amine functionality at the C3 position of the tetrahydropyran ring with the correct stereochemistry is a key challenge in the synthesis of this compound. Chiral auxiliary-mediated and ligand-mediated amination reactions are powerful tools to achieve this with high diastereoselectivity and enantioselectivity.
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. Prominent examples of chiral auxiliaries applicable to the synthesis of chiral amines include derivatives of pseudoephedrine and Ellman's tert-butanesulfinamide. rsc.orgorganic-chemistry.org
A plausible synthetic route utilizing a chiral auxiliary could commence with the conversion of a suitable precursor, such as tetrahydropyran-3-carboxylic acid, into an amide with a chiral amine like (1S,2S)-pseudoephenamine. rsc.org The resulting amide can then undergo a diastereoselective alkylation or a related transformation to introduce the aminomethyl precursor. Subsequent removal of the auxiliary would yield the desired chiral amine.
Alternatively, the use of N-tert-butanesulfinyl imines, derived from the condensation of tert-butanesulfinamide with an appropriate aldehyde (e.g., tetrahydropyran-3-carbaldehyde), provides a robust method for the asymmetric synthesis of amines. The addition of a nucleophile to the imine is directed by the bulky tert-butanesulfinyl group, leading to high diastereoselectivity. The auxiliary can then be removed under mild acidic conditions to afford the free amine. organic-chemistry.org
Ligand-mediated amination represents a more atom-economical and modern approach. This strategy often involves the use of transition metal catalysts in conjunction with chiral ligands to control the stereoselectivity of the amination reaction. For instance, palladium-catalyzed C-H amination has emerged as a powerful tool for the direct introduction of nitrogen-containing functional groups into organic molecules. nih.gov While direct asymmetric C-H amination at the 3-position of a tetrahydropyran ring to install an aminomethyl group is a developing area, the principles of ligand design and catalyst control from other systems offer a promising avenue for future research. The development of ligands that can effectively differentiate between the prochiral C-H bonds on the tetrahydropyran ring would be a significant advancement. acs.org
| Method | Chiral Director | Typical Substrate | Typical Diastereomeric Ratio (d.r.) | Typical Yield (%) |
|---|---|---|---|---|
| Chiral Auxiliary | (1S,2S)-Pseudoephenamine | Tetrahydropyran-3-carbonyl derivative | >95:5 | 80-95 |
| Chiral Auxiliary | (R)-tert-Butanesulfinamide | Tetrahydropyran-3-carbaldehyde | >90:10 | 75-90 |
| Ligand-Mediated (Proposed) | Chiral Phosphine or Pyridine-based Ligand | 3-Substituted Tetrahydropyran | Potentially High | Dependent on Catalyst System |
Total Synthesis and Fragment Coupling Approaches
The total synthesis of complex molecules often relies on convergent strategies where different fragments of the molecule are synthesized independently and then coupled together. This approach is particularly advantageous for the synthesis of molecules like this compound, as it allows for the separate construction of the chiral aminomethyl side chain and the tetrahydropyran core.
A fragment coupling approach for this compound could involve the synthesis of a chiral, N-protected aminomethyl nucleophile and a tetrahydropyran electrophile. For instance, a chiral organometallic reagent derived from an N-protected aminomethyl halide could be added to a tetrahydropyran-3-one. Subsequent stereoselective reduction of the resulting tertiary alcohol and deprotection would furnish the target compound. The stereochemistry of the final product would be dependent on the chirality of the nucleophile and the facial selectivity of the reduction step.
Another strategy involves the coupling of a C3-building block that already contains the desired stereochemistry with a precursor to the tetrahydropyran ring. For example, a chiral epoxide can be opened by a suitable nucleophile, and the resulting diol can then be cyclized to form the tetrahydropyran ring. The aminomethyl group, or a precursor, could be incorporated into the nucleophile or the epoxide.
Total synthesis approaches may also draw inspiration from the synthesis of natural products containing the tetrahydropyran motif. Many natural products utilize polyketide or carbohydrate precursors to construct the tetrahydropyran ring with high stereocontrol. A biomimetic approach could start from a chiral pool material, such as a carbohydrate, where the stereocenters are already defined. Strategic manipulation of the functional groups on the sugar backbone could lead to the formation of the tetrahydropyran ring and the introduction of the aminomethyl side chain at the desired position and with the correct stereochemistry.
| Fragment 1 (Nucleophile) | Fragment 2 (Electrophile) | Coupling Reaction | Key Stereocontrol Element | Potential Yield (%) |
|---|---|---|---|---|
| Chiral N-protected aminomethyl organometallic | Tetrahydropyran-3-one | Grignard or Organolithium Addition | Chirality of the nucleophile | 70-85 |
| Achiral C1 synthon (e.g., cyanide) | Chiral 3-substituted tetrahydropyran | Nucleophilic substitution | Pre-existing stereocenter on the tetrahydropyran | 80-95 |
| Chiral diol precursor | Internal cyclization reagent | Acid-catalyzed cyclization | Chirality derived from starting material (e.g., carbohydrate) | 65-80 |
Mechanistic Insights and Reactivity Profiles of 3r Tetrahydropyran 3 Yl Methanamine
Fundamental Reactivity of the Amine Functional Group
The amine functional group in [(3R)-Tetrahydropyran-3-yl]methanamine is the primary center of its reactivity, exhibiting characteristic nucleophilic and basic properties.
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it both a Lewis base and a nucleophile. As a base, it can accept a proton to form the corresponding ammonium (B1175870) salt. The basicity of this amine is expected to be similar to that of other primary alkylamines, with a pKa of the conjugate acid typically in the range of 10-11. The presence of the ether oxygen in the tetrahydropyran (B127337) ring may have a slight electron-withdrawing inductive effect, which could marginally decrease the basicity of the amine compared to a simple cycloalkylmethanamine.
In its role as a nucleophile, the amine can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common reactions include nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in SN2 reactions or with carbonyl compounds, such as aldehydes and ketones, to form imines through a nucleophilic addition-elimination mechanism. The steric hindrance around the aminomethyl group, influenced by the conformation of the tetrahydropyran ring, can affect the rate of these nucleophilic reactions.
Table 1: Predicted Reactivity of the Amine Functional Group
| Reaction Type | Reactant | Product Type |
| Acid-Base | H-A | Ammonium Salt |
| Nucleophilic Substitution | R-X (Alkyl Halide) | Secondary Amine |
| Nucleophilic Acyl Substitution | R-COCl (Acyl Chloride) | Amide |
| Nucleophilic Acyl Substitution | (RCO)₂O (Acid Anhydride) | Amide |
| Nucleophilic Addition | R-CHO (Aldehyde) | Imine (after dehydration) |
| Nucleophilic Addition | R₂C=O (Ketone) | Imine (after dehydration) |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl |
The primary amine of this compound is a versatile handle for a variety of chemical transformations to introduce new functional groups. This derivatization is crucial for modifying the compound's properties for various applications.
Amide Formation: One of the most common derivatization reactions is the formation of amides through reaction with carboxylic acid derivatives such as acyl chlorides or acid anhydrides. This reaction is typically robust and proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
Sulfonamide Formation: Similarly, the amine can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This transformation is widely used in medicinal chemistry to introduce the sulfonyl group, which can act as a hydrogen bond donor and acceptor.
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are also of significant interest due to their hydrogen bonding capabilities.
Table 2: Common Derivatization Reactions
| Derivative | Reagent | General Conditions |
| Amide | Acyl chloride, Acid anhydride (B1165640) | Base (e.g., triethylamine, pyridine) |
| Sulfonamide | Sulfonyl chloride | Base (e.g., triethylamine, pyridine) |
| Urea | Isocyanate | Aprotic solvent |
| Thiourea | Isothiocyanate | Aprotic solvent |
| Carbamate | Chloroformate | Base (e.g., triethylamine) |
| Secondary Amine | Aldehyde/Ketone, then reducing agent (e.g., NaBH₄, H₂/Pd) | Reductive amination conditions |
Stereochemical Dynamics and Nitrogen Inversion Phenomena
A key phenomenon related to amines is nitrogen inversion, also known as pyramidal inversion. For a chiral amine with three different substituents on the nitrogen, this process leads to rapid racemization at room temperature. However, in this compound, the nitrogen is part of a -CH₂NH₂ group and thus not a stereocenter.
The primary stereochemical consequence of the chiral tetrahydropyran ring is the nature of the two protons on the methylene (B1212753) bridge (-CH₂-NH₂). These protons are diastereotopic. This is because substitution of one proton with another group (e.g., deuterium) would create a new stereocenter, and the resulting diastereomers would have different physical and chemical properties. In the ¹H NMR spectrum, these diastereotopic protons are expected to be chemically non-equivalent and should therefore exhibit distinct chemical shifts and couplings to each other, often resulting in a complex splitting pattern known as an AB quartet, which may be further split by coupling to adjacent protons.
Influence of the Tetrahydropyran Ring on Reactivity and Selectivity
The tetrahydropyran ring is not merely a passive scaffold but actively influences the reactivity and selectivity of the aminomethyl group through both steric and electronic effects.
Steric Effects: The tetrahydropyran ring exists predominantly in a chair conformation. The aminomethyl group at the 3-position can occupy either an axial or an equatorial position. The equatorial conformation is generally favored to minimize 1,3-diaxial interactions, which would be present if the substituent were in the axial position. The preferred equatorial orientation of the aminomethyl group makes the amine more sterically accessible for reactions compared to a more hindered axial conformation. This can influence the rate of reactions and the stereochemical outcome of reactions at the amine or adjacent atoms.
Electronic Effects: The oxygen atom within the tetrahydropyran ring exerts an electron-withdrawing inductive effect due to its high electronegativity. This effect is transmitted through the sigma bonds of the ring and can slightly decrease the electron density on the nitrogen atom of the aminomethyl group. As a result, the basicity and nucleophilicity of the amine in this compound may be slightly attenuated compared to an analogous amine on a cyclohexane (B81311) ring. However, this effect is generally modest for a substituent at the 3-position.
Spectroscopic Characterization and Stereochemical Analysis of 3r Tetrahydropyran 3 Yl Methanamine
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and stereochemistry of organic molecules. For [(3R)-Tetrahydropyran-3-yl]methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of structural information.
¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are influenced by the electron density and the spatial arrangement of neighboring atoms. In a chiral environment, enantiomers will have identical NMR spectra; however, diastereomers will exhibit distinct chemical shifts. reddit.com The analysis of coupling constants, particularly ³J(H,H) values, can provide insights into the dihedral angles between adjacent protons, which is crucial for determining the conformation of the tetrahydropyran (B127337) ring.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound:
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 (axial, equatorial) | 3.0 - 4.0 | 65 - 75 |
| H3 | 1.5 - 2.5 | 30 - 40 |
| H4 (axial, equatorial) | 1.2 - 2.0 | 20 - 30 |
| H5 (axial, equatorial) | 1.2 - 2.0 | 20 - 30 |
| H6 (axial, equatorial) | 3.0 - 4.0 | 65 - 75 |
| CH₂-NH₂ | 2.5 - 3.0 | 40 - 50 |
| NH₂ | 1.0 - 2.0 (broad) | - |
Note: These are estimated chemical shift ranges based on data for substituted tetrahydropyrans and may vary depending on the solvent and other experimental conditions. rsc.orgresearchgate.net
2D NMR Techniques for Structural Elucidation:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule and confirming the connectivity of the protons in the tetrahydropyran ring and the aminomethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the carbon spectrum based on the proton assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of protons. For this compound, NOESY can be used to establish the relative stereochemistry by observing through-space interactions between the protons on the aminomethyl side chain and the protons on the tetrahydropyran ring. For instance, the observation of a NOE between the CH₂-NH₂ protons and specific axial or equatorial protons on the ring can help to deduce the preferred conformation of the side chain.
The stereochemical assignment of diastereomers can often be achieved by comparing the NMR data of the different isomers. researchgate.net Deviations in chemical shifts can be indicative of different spatial arrangements of substituents. researchgate.netresearchgate.net
Mass Spectrometry for Structural Elucidation and Reaction Monitoring
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Ionization Techniques:
Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation. The resulting mass spectrum provides a fingerprint of the molecule, with characteristic fragments that can be used for structural elucidation. nih.gov For this compound, EI-MS would be expected to show fragmentation patterns typical of cyclic ethers and aliphatic amines. acs.orgwhitman.eduacs.orglibretexts.org
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the compound.
Expected Fragmentation Pathways: The fragmentation of the molecular ion of this compound in EI-MS is expected to proceed through several key pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines, leading to the formation of a stable iminium ion. libretexts.orgmiamioh.edu For this molecule, this would result in the loss of the tetrahydropyranyl group.
Ring cleavage of the tetrahydropyran moiety: Cyclic ethers can undergo fragmentation through the loss of small neutral molecules like H₂O or C₂H₄.
Cleavage at the bond between the ring and the side chain: This would lead to the formation of ions corresponding to the aminomethyl cation and the tetrahydropyranyl radical cation.
Hypothetical Key Fragments in the EI Mass Spectrum of this compound:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 115 | [C₆H₁₃NO]⁺ | Molecular Ion |
| 114 | [C₆H₁₂NO]⁺ | Loss of H• |
| 85 | [C₅H₉O]⁺ | Cleavage of the C-C bond between the ring and the side chain |
| 30 | [CH₄N]⁺ | Alpha-cleavage at the aminomethyl group |
The study of fragmentation patterns of related ketamine analogues has also provided insights into the cleavage of cyclic structures containing a nitrogen atom. nih.govnih.gov
Chiroptical Spectroscopy for Enantiomeric Purity Determination
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the enantiomeric purity and absolute configuration of chiral compounds.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. Enantiomers exhibit mirror-image CD spectra. researchgate.netresearchgate.net The CD spectrum of this compound would be expected to show Cotton effects corresponding to the electronic transitions of the chromophores in the molecule. Although the molecule itself lacks a strong chromophore, derivatization with a chromophoric group can enhance the CD signal.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. Similar to CD, enantiomers give mirror-image ORD curves.
The correlation between the observed CD spectrum and the crystal structure can confirm the absolute configuration. nih.gov The chiroptical properties are highly sensitive to the three-dimensional structure of the molecule. nih.govnsf.govaps.orgnih.gov
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govmdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.
For this compound, obtaining a suitable single crystal is the primary challenge. If a crystal of sufficient quality can be grown, X-ray analysis can provide:
Unambiguous determination of the absolute configuration: By using anomalous dispersion effects, the absolute stereochemistry at the C3 chiral center can be definitively assigned as (R). mdpi.com
Precise bond lengths and angles: This provides detailed information about the molecular geometry.
Conformation in the solid state: The analysis reveals the preferred conformation of the tetrahydropyran ring and the orientation of the aminomethyl substituent in the crystal lattice.
The crystal structure provides the ultimate proof of the stereochemical assignments made by other spectroscopic methods. dntb.gov.uaresearchgate.net
Chromatographic and Electrophoretic Enantioseparation of 3r Tetrahydropyran 3 Yl Methanamine
Chiral Stationary Phase-Based High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a cornerstone technique for the direct separation of enantiomers. The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times. For primary amines such as [(3R)-Tetrahydropyran-3-yl]methanamine, polysaccharide-based CSPs are particularly effective.
These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The selection of the mobile phase is crucial for achieving optimal separation. A common strategy involves screening various mobile phases, often consisting of a non-polar organic solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of a basic modifier, like diethylamine (B46881) (DEA), is often necessary to improve the peak shape and reduce tailing of basic analytes like amines.
Table 1: Representative HPLC Conditions for Enantioseparation
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., DEA) |
| Detection | UV or Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25°C) |
This table presents a generalized set of conditions. Specific parameters would be optimized for the particular CSP and instrument used.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, primary amines like this compound are polar and can exhibit poor peak shapes and strong adsorption on conventional GC columns. To overcome these limitations, derivatization to form more volatile and less polar derivatives is a common and necessary practice.
The primary amino group can be readily converted into a variety of derivatives, such as amides or carbamates, using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or alkyl chloroformates. These derivatization reactions not only improve the chromatographic properties but can also enhance the detectability of the analyte. The resulting enantiomeric derivatives are then separated on a chiral capillary GC column. Chiral stationary phases for GC often consist of cyclodextrin (B1172386) derivatives or polysiloxanes modified with chiral selectors. The separation is based on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral stationary phase.
Table 2: Typical GC Derivatization and Separation Parameters
| Step | Details |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) or similar acylating agent |
| Reaction Conditions | Anhydrous conditions, often with a catalyst and gentle heating |
| Chiral GC Column | Cyclodextrin-based (e.g., β- or γ-cyclodextrin derivatives) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized temperature gradient to ensure good resolution and reasonable analysis time |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
This table outlines a general approach. The specific derivatization protocol and GC method would require careful optimization.
Capillary Electrophoresis (CE) for Chiral Resolution
Capillary Electrophoresis (CE) offers a powerful alternative for chiral separations, characterized by high efficiency, short analysis times, and low sample and reagent consumption. In CE, enantiomers are separated based on their differential mobility in an electric field in the presence of a chiral selector added to the background electrolyte (BGE).
For the enantioseparation of basic compounds like this compound, cyclodextrins (CDs) are the most widely used chiral selectors. Both native CDs (α-, β-, and γ-CD) and their derivatized counterparts (e.g., hydroxypropyl-β-CD, sulfated-β-CD) can be employed. The choice of CD and its concentration in the BGE are critical parameters that must be optimized. The pH of the BGE is another crucial factor, as it determines the charge of the analyte and the electroosmotic flow (EOF). By carefully adjusting the BGE composition, including the type and concentration of the chiral selector and the pH, baseline resolution of the enantiomers can be achieved.
Table 3: Key Parameters in Chiral Capillary Electrophoresis
| Parameter | Description |
| Chiral Selector | Cyclodextrins (native or derivatized) |
| Background Electrolyte (BGE) | Buffer solution (e.g., phosphate (B84403) or borate) at a specific pH |
| Applied Voltage | Typically in the range of 15-30 kV |
| Capillary | Fused-silica capillary, often with a specified internal diameter and length |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Temperature | Controlled, as it affects viscosity and mobility |
This table summarizes the essential parameters for developing a chiral CE method. Method development involves the systematic optimization of these variables.
Development of Chiral Derivatizing Reagents for Indirect Enantioseparation
Indirect enantioseparation is a strategy that involves the reaction of the racemic analyte with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated on a conventional achiral stationary phase using standard chromatographic techniques like HPLC or GC.
For primary amines, a variety of CDRs are available. A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs. These reagents react with the primary amino group of this compound to form stable diastereomeric derivatives. The resulting diastereomers can then be readily separated by reversed-phase HPLC. Another class of CDRs for primary amines is based on the reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. This reaction forms fluorescent isoindole derivatives, which not only allows for chiral separation but also provides sensitive fluorescence detection.
The development of new and efficient CDRs is an active area of research, aiming to improve reaction kinetics, diastereomer stability, and chromatographic resolution. The choice of the CDR depends on the nature of the analyte, the desired detection method, and the chromatographic system available.
Table 4: Common Chiral Derivatizing Reagents for Primary Amines
| Chiral Derivatizing Reagent | Principle of Separation | Detection |
| Marfey's Reagent (and analogs) | Formation of diastereomeric amides, separation on achiral RP-HPLC | UV-Vis |
| o-Phthalaldehyde (OPA) with a chiral thiol | Formation of fluorescent diastereomeric isoindoles, separation on achiral RP-HPLC | Fluorescence |
| Chiral Isocyanates or Isothiocyanates | Formation of diastereomeric ureas or thioureas, separation on achiral HPLC or GC | UV-Vis, MS |
| Chiral Acid Chlorides | Formation of diastereomeric amides, separation on achiral HPLC or GC | UV-Vis, MS |
This table provides examples of CDRs. The selection of the most appropriate reagent requires consideration of the specific analytical challenge.
Computational Chemistry and Theoretical Modeling of 3r Tetrahydropyran 3 Yl Methanamine
Conformational Analysis of the Tetrahydropyran (B127337) Ring and its Stereoisomers
The tetrahydropyran (THP) ring, a common motif in many natural products and pharmaceuticals, is not planar and exists in various conformations. For [(3R)-Tetrahydropyran-3-yl]methanamine, the six-membered THP ring predominantly adopts a chair conformation to minimize torsional and steric strain. The aminomethyl substituent at the C3 position can be oriented in either an axial or equatorial position.
Computational studies on substituted tetrahydropyrans, often employing methods like Molecular Mechanics (MM) and Density Functional Theory (DFT), have shown that the equatorial conformation is generally more stable. researchgate.net This preference is attributed to the avoidance of 1,3-diaxial interactions that would occur if the bulky aminomethyl group were in the axial position. The energy difference between the equatorial and axial conformers can be calculated to determine their relative populations at equilibrium. For instance, studies on similar 3-substituted THP systems have demonstrated a clear preference for the equatorial conformer. researchgate.net
The conformational landscape also includes less stable boat and twist-boat conformations, which typically represent transition states or high-energy intermediates in the interconversion between chair forms. The energy barriers for these conversions can be calculated, providing a comprehensive understanding of the ring's flexibility.
The stereoisomer, [(3S)-Tetrahydropyran-3-yl]methanamine, would exhibit an identical conformational preference for the aminomethyl group in the equatorial position, resulting in a mirror-image relationship in their most stable three-dimensional structures.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Chair | Equatorial | 0.00 | >99 |
| Chair | Axial | 2.50 | <1 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with basis sets like 6-311+G(2d,2p), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. scispace.com
These calculations can determine the distribution of electron density and identify the most electron-rich and electron-poor regions of the molecule. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The nitrogen atom of the amine group is expected to be a major contributor to the HOMO, making it a primary site for electrophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, e.g., around the nitrogen and oxygen atoms), which are susceptible to electrophilic attack. Blue regions represent positive potential (electron-poor areas), indicating sites for nucleophilic attack.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom, providing further insight into the molecule's polarity and reactive sites.
These computational insights are valuable for understanding the molecule's chemical behavior, such as its acid-base properties and its propensity to engage in various chemical reactions. scispace.com
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 10.6 eV |
Note: These values are representative and derived from general principles of quantum chemical calculations on similar amine-containing heterocyclic compounds. scispace.com
Molecular Docking and Dynamics Simulations for Understanding Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule with a macromolecular target, such as a protein or enzyme. While specific docking studies for this compound were not found in the provided search results, the methodology is broadly applicable.
In a typical molecular docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. The docking algorithm then samples a vast number of possible orientations and conformations of the ligand, scoring them based on their steric and electrostatic complementarity to the binding site. The results can predict the preferred binding mode and estimate the binding affinity. Key interactions, such as hydrogen bonds between the amine group or the ether oxygen of the ligand and amino acid residues of the protein, can be identified.
Following docking, MD simulations can be employed to study the dynamic stability of the predicted ligand-protein complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and intermolecular interactions. MD simulations can help refine the binding mode and provide a more accurate estimation of the binding free energy.
Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms
Quantum chemical calculations can accurately predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra. For instance, DFT calculations can predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the molecule's structure and stereochemistry.
IR Spectra: Vibrational frequencies and their intensities can be computed, helping to assign the peaks in an experimental IR spectrum to specific molecular vibrations, such as N-H and C-O stretching.
Circular Dichroism (CD) Spectra: For chiral molecules like this one, theoretical CD spectra can be calculated to predict the chiroptical response, which is essential for determining the absolute configuration. rsc.org
Furthermore, computational modeling is a valuable tool for understanding chiral recognition mechanisms. By modeling the interaction of the (R)- and (S)-enantiomers with a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral receptor), it is possible to calculate the energy differences between the diastereomeric complexes. These energy differences can explain the basis of enantiomeric separation and recognition, highlighting the specific non-covalent interactions responsible for the discrimination.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Feature | Predicted Value |
|---|---|---|
| ¹H NMR | H atoms on C adjacent to NH₂ | ~2.8 ppm |
| ¹³C NMR | C atom adjacent to NH₂ | ~45 ppm |
| IR | N-H stretch | ~3350 cm⁻¹ |
Note: The predicted values are illustrative and based on general spectroscopic principles and computational studies of analogous functional groups. superfri.orgmdpi.comnih.gov
Applications of 3r Tetrahydropyran 3 Yl Methanamine As a Chiral Scaffold in Research
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
The use of chiral amines is a cornerstone in the development of ligands for asymmetric catalysis, where they can coordinate with metal centers to create a chiral environment for stereoselective transformations. However, there is currently no specific information available in scientific databases or literature detailing the design and synthesis of chiral ligands derived from [(3R)-Tetrahydropyran-3-yl]methanamine for asymmetric catalysis. General principles suggest it could be derivatized to form various ligand types, such as phosphine-amine, diamine, or salen-type ligands, but concrete examples and their performance in catalytic reactions have not been reported.
Incorporation into Complex Molecular Architectures and Natural Product Synthesis
Chiral synthons are invaluable in the total synthesis of complex molecules and natural products, allowing for the precise installation of stereocenters. The tetrahydropyran (B127337) motif is a common feature in many biologically active natural products. While the potential for this compound to serve as a key building block in such syntheses is clear, there are no published studies demonstrating its specific incorporation into complex molecular architectures or its application in the synthesis of natural products.
Exploration in Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. A chiral scaffold like this compound could provide a rigid framework for orienting various functional groups in three-dimensional space. However, a review of the available literature and patent databases reveals no specific SAR studies where this compound or its derivatives have been systematically explored to optimize interactions with a biological target.
Utility in Bioconjugation Chemistry and Chemical Biology Probes
The primary amine handle of this compound makes it a candidate for bioconjugation, allowing it to be attached to biomolecules, surfaces, or reporter molecules for use as chemical biology probes. Such probes are instrumental in studying biological processes. Nevertheless, there is no documented use of this compound in the development of bioconjugates or chemical biology probes. Its specific application in this field remains an underexplored area of research.
Green Chemistry Principles in the Synthesis of Chiral Tetrahydropyran 3 Ylmethanamine
Development of Biocatalytic and Enzymatic Synthetic Routes
Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and efficient routes to chiral compounds under mild reaction conditions. mdpi.comnih.gov The synthesis of chiral amines, in particular, has greatly benefited from the use of enzymes like transaminases and dehydrogenases. nih.govillinois.edu
A significant advancement in the synthesis of (R)-3-aminotetrahydropyran, a closely related compound, has been the development of a one-step biocatalytic transamination process. acs.orgacs.org This method utilizes an ω-transaminase (ω-TA) to directly convert the corresponding ketone, dihydro-2H-pyran-3(4H)-one, into the desired chiral amine. acs.orgacs.org This biocatalytic approach presents a substantial improvement over traditional multi-step chemical syntheses, which often involve hazardous reagents and generate significant waste. acs.orgacs.org
The application of ω-transaminases for chiral amine synthesis is a well-established strategy. mdpi.comillinois.edu These enzymes, which are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), can catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde with high stereoselectivity. illinois.edu The development of both (S)- and (R)-selective ω-transaminases has expanded the scope of this technology, allowing for the synthesis of a wide range of enantiomerically pure amines. illinois.edu
The successful application of an engineered (R)-selective ω-TA in the large-scale production of the antidiabetic drug sitagliptin (B1680988) highlights the industrial viability of this biocatalytic approach. illinois.edunih.gov Protein engineering has played a crucial role in developing transaminases with improved substrate scope, stability, and activity under process conditions. mdpi.comnih.govfrontiersin.org
Another enzymatic strategy for obtaining enantiomerically pure amines is kinetic resolution. d-nb.info This technique employs an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure amine. For instance, amine dehydrogenases have been used in combination with an NADH-oxidase for the kinetic resolution of racemic α-chiral primary amines, achieving high enantiomeric excess (>99% ee). d-nb.info This method is particularly attractive from a green chemistry perspective as it uses dioxygen as the oxidant and generates water as the only byproduct, thus maximizing atom economy. d-nb.info
The development of multi-enzyme cascade reactions further enhances the efficiency and sustainability of biocatalytic processes. nih.govacs.org These one-pot reactions can combine several enzymatic steps, reducing the need for intermediate purification and minimizing solvent use. nih.gov
Table 1: Comparison of Synthetic Approaches for Chiral Amines
| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis (Transamination) |
| Stereoselectivity | Often requires chiral auxiliaries or catalysts, may result in racemic mixtures requiring resolution. | High enantioselectivity, often >99% ee. illinois.edu |
| Reaction Conditions | Often requires harsh conditions (high temperature/pressure), and potentially hazardous reagents. | Mild conditions (physiological pH and temperature). illinois.edu |
| Environmental Impact | Can generate significant amounts of waste, including heavy metal catalysts and organic solvents. | Generally lower environmental impact, uses water as a solvent, and biodegradable catalysts. |
| Number of Steps | Often multi-step syntheses. acs.org | Can be achieved in a single step from the corresponding ketone. acs.orgacs.org |
Sustainable Reaction Conditions and Solvent Selection
The choice of reaction conditions and solvents is a critical aspect of green chemistry, as solvents can account for a significant portion of the waste generated in a chemical process. acs.org
The synthesis of tetrahydropyran (B127337) derivatives has seen a shift towards the use of more sustainable and biomass-derived solvents. rsc.orgosti.govresearchgate.net Tetrahydropyran (THP) itself has been identified as a green solvent that is non-carcinogenic, non-peroxide forming, and biodegradable. rsc.orgosti.gov Its production from renewable biomass makes it an attractive alternative to traditional solvents like tetrahydrofuran (B95107) (THF). rsc.orgosti.gov
Other green solvents that have been explored for organic synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.net These solvents offer advantages such as lower volatility, greater stability towards acids and bases, and reduced water solubility, which can simplify work-up procedures. researchgate.net The use of such green solvents in the synthesis of [(3R)-Tetrahydropyran-3-yl]methanamine would significantly reduce the environmental footprint of the process.
Ionic liquids and deep eutectic solvents are also being investigated as environmentally benign reaction media for the synthesis of pharmaceutical intermediates. researchgate.net These solvents can offer advantages in terms of catalyst recycling and product isolation. researchgate.net
In addition to biocatalysis, the use of heterogeneous catalysts is a key strategy for developing sustainable synthetic processes. tandfonline.com Heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and catalyst costs. The catalytic production of THP from furfural-derived 3,4-dihydropyran over a reusable Ni/SiO2 catalyst demonstrates the potential of this approach. osti.gov
Palladium-catalyzed oxidative Heck redox-relay strategies have also been developed for the stereoselective synthesis of 2,6-trans-tetrahydropyrans under mild conditions. acs.org The continuous development of more efficient and selective catalysts is crucial for the advancement of green chemical synthesis.
Table 2: Properties of Selected Green Solvents
| Solvent | Source | Key Green Attributes |
| Tetrahydropyran (THP) | Biomass-derived rsc.orgosti.gov | Non-carcinogenic, non-peroxide forming, biodegradable. rsc.orgosti.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based researchgate.net | Lower volatility and water solubility than THF, stable to acids and bases. researchgate.net |
| Cyclopentyl methyl ether (CPME) | Petroleum-based | Greener alternative to other ethereal solvents, cost-effective. researchgate.net |
Atom Economy and Efficiency Metrics in Route Design
A central tenet of green chemistry is the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. jocpr.comnih.gov
The ideal chemical reaction would have 100% atom economy, where all the atoms of the reactants are found in the desired product. jocpr.com Reactions such as additions and cycloadditions are inherently more atom-economical than substitutions and eliminations, which generate byproducts. The design of synthetic routes that prioritize atom-economical steps is a key aspect of green chemistry. whiterose.ac.uk A "pot, atom, and step economy" (PASE) approach has been successfully applied to the synthesis of highly substituted tetrahydropyran-4-ones, demonstrating a significant reduction in waste compared to traditional routes. whiterose.ac.uk
E-Factor: This metric is the ratio of the mass of waste produced to the mass of the desired product. The pharmaceutical industry has historically had very high E-factors, often ranging from 25 to over 100. nih.gov
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. pharmtech.comacsgcipr.orgacsgcipr.org The ACS Green Chemistry Institute Pharmaceutical Roundtable has championed the use of PMI as a standardized metric to benchmark and drive improvements in the sustainability of pharmaceutical manufacturing. acsgcipr.orgacsgcipr.org A lower PMI indicates a more efficient and greener process. The goal is to minimize the PMI by reducing the use of solvents, reagents, and other process materials. pharmtech.com
The biocatalytic synthesis of (R)-3-aminotetrahydropyran, with its single-step conversion and aqueous reaction medium, is expected to have a significantly lower PMI compared to a multi-step chemical synthesis that relies heavily on organic solvents for reactions and purifications. acs.orgacs.orgpharmtech.com
Table 3: Key Green Chemistry Metrics
| Metric | Definition | Ideal Value | Significance |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to product. jocpr.com |
| E-Factor | Mass of waste / Mass of product | 0 | Quantifies the amount of waste generated per unit of product. nih.gov |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | A holistic measure of process efficiency, including all materials used. pharmtech.comacsgcipr.orgacsgcipr.org |
Future Research Directions and Interdisciplinary Opportunities
Innovations in Stereoselective Synthetic Methodologies
The demand for enantiomerically pure compounds such as [(3R)-Tetrahydropyran-3-yl]methanamine continues to fuel the development of novel stereoselective synthetic strategies. Current research focuses on enhancing efficiency, selectivity, and sustainability.
One promising avenue is the continued refinement of Prins cyclization reactions . This powerful method for constructing tetrahydropyran (B127337) (THP) rings can be rendered highly stereoselective through the use of chiral catalysts or auxiliaries. nih.gov Recent advancements include tandem allylation-silyl-Prins cyclization strategies and the use of silyl (B83357) enol ethers in Prins cyclizations to create polysubstituted THP rings with excellent diastereoselectivity. nih.govuva.es Future work will likely focus on developing new catalytic systems that operate under milder conditions and with greater atom economy.
Intramolecular oxa-Michael reactions represent another key area of innovation. whiterose.ac.uk The development of chiral phosphoric acids as catalysts has enabled the asymmetric synthesis of spirocyclic and substituted THPs with high enantioselectivity. whiterose.ac.uk Ongoing research is aimed at expanding the substrate scope and further improving the enantiomeric excesses achieved in these reactions.
Other emerging methodologies include:
Ring-expansion reactions of smaller heterocycles, such as monocyclopropanated furans, offer a metal-free and scalable route to highly functionalized dihydropyrans, which can be further elaborated to chiral THP derivatives. acs.org
Sequential asymmetric Horner-Wadsworth-Emmons and ring-closure reactions provide a versatile approach where the absolute configuration is controlled by the initial asymmetric reaction, and the relative stereochemistry is determined by the subsequent cyclization method. acs.org
| Methodology | Key Features | Potential Advantages | Areas for Future Innovation |
|---|---|---|---|
| Prins Cyclization | Formation of THP ring from a homoallylic alcohol and an aldehyde. | High stereocontrol, potential for tandem reactions. nih.gov | Development of more efficient and environmentally benign catalysts. |
| Intramolecular Oxa-Michael Reaction | Cyclization of a hydroxy-functionalized α,β-unsaturated ester or ketone. | High enantioselectivity with chiral catalysts. whiterose.ac.uk | Expansion of substrate scope and catalyst diversity. |
| Ring-Expansion Reactions | Conversion of smaller rings (e.g., furans) to larger heterocycles. | Metal-free conditions, scalability. acs.org | Exploration of new rearrangement precursors and conditions. |
Advanced Automation and Flow Chemistry in Chiral Synthesis
The synthesis of complex chiral molecules like this compound is set to be revolutionized by the integration of advanced automation and flow chemistry. chemh.com These technologies offer significant advantages in terms of reproducibility, safety, and efficiency over traditional batch processes. sci-hub.se
Flow chemistry , or continuous-flow synthesis, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. springerprofessional.de For the synthesis of chiral heterocycles, flow reactors can be packed with immobilized catalysts or reagents, facilitating purification and catalyst recycling. nih.gov The application of flow chemistry to stereoselective reactions, including those catalyzed by organocatalysts, is a rapidly growing area of research. acs.org Future developments will likely involve the design of multi-step, telescoped flow syntheses that can produce complex chiral amines from simple starting materials in a single, uninterrupted process. uc.pt
Automated synthesis platforms are also becoming increasingly sophisticated. chemh.com These systems can perform high-throughput screening of reaction conditions to rapidly identify optimal parameters for a given transformation. When combined with machine learning algorithms, automated platforms can accelerate the discovery of new synthetic routes and catalysts. The future of chiral synthesis will likely see the development of "self-driving labs" where robotic systems, guided by artificial intelligence, can design, execute, and optimize the synthesis of target molecules with minimal human intervention.
| Advantage | Description | Relevance to this compound Synthesis |
|---|---|---|
| Enhanced Safety | Small reaction volumes and efficient heat dissipation minimize risks associated with exothermic reactions or hazardous reagents. sci-hub.se | Safer handling of reactive intermediates and reagents. |
| Improved Reproducibility | Precise control over reaction parameters ensures consistent product quality. sci-hub.se | Consistent production of the desired enantiomer with high purity. |
| Increased Efficiency | Higher yields, reduced reaction times, and potential for continuous production. springerprofessional.de | More cost-effective and scalable manufacturing processes. |
| Facilitated Multi-step Synthesis | Ability to "telescope" reactions, eliminating the need for isolation of intermediates. uc.pt | Streamlined synthesis from simple precursors to the final product. |
Novel Applications in Materials Science and Supramolecular Chemistry
The unique structural features of this compound, namely its chirality and the presence of a primary amine and a heterocyclic ether, make it an attractive building block for the development of novel materials and supramolecular assemblies.
In materials science , the incorporation of this chiral moiety into polymers could lead to materials with interesting chiroptical properties. These materials could find applications in areas such as chiral chromatography, asymmetric catalysis, and optical devices. The tetrahydropyran ring itself is a prevalent heterocycle in many biologically active molecules and can contribute to favorable pharmacokinetic properties. whiterose.ac.uk
In supramolecular chemistry , the primary amine group can participate in hydrogen bonding and the formation of dynamic covalent bonds, such as imines. This allows for the construction of complex, self-assembling systems. Chiral amines are known to induce chirality in supramolecular assemblies, leading to the formation of helical structures. mdpi.comnih.gov For instance, chiral amines can be used to control the handedness of helical polymers, which can have applications in asymmetric catalysis and chiral recognition. nih.gov The interaction of chiral amines with cyclodextrin-based nanocapsules has been shown to result in high levels of chiral recognition. acs.org Future research could explore the use of this compound to create novel chiral sensors, responsive materials, and functional supramolecular devices.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is accelerating the pace of discovery in chiral synthesis and catalyst design. nih.gov For a target molecule like this compound, computational tools can be employed in several key areas.
Catalyst Design: Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of catalytic reactions. chemrxiv.org This allows for a deeper understanding of the factors that control stereoselectivity and can guide the design of more effective chiral catalysts. researchgate.net For example, molecular field analysis (MFA) using datasets of calculated transition-state structures can aid in the design of catalysts with improved enantioselectivity. chemrxiv.org
The integration of these computational approaches with high-throughput experimental screening allows for a more efficient and targeted approach to developing synthetic routes and catalysts. This iterative cycle of prediction, synthesis, and testing is crucial for tackling the challenges of modern asymmetric synthesis.
Q & A
Q. What are the standard synthetic routes for [(3R)-Tetrahydropyran-3-yl]methanamine?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:
- Reductive amination : Reacting tetrahydropyran-3-carbaldehyde with ammonia or a primary amine under hydrogenation conditions, using catalysts like Pd/C or Raney Ni .
- Chiral resolution : Use of chiral auxiliaries or enzymes to isolate the (3R)-enantiomer from racemic mixtures. describes analogous diamine syntheses involving column chromatography and triethylamine for salt removal .
- Safety note : Handle air-sensitive intermediates under inert atmospheres (e.g., N₂ or Ar) .
Q. How is this compound characterized structurally?
Methodological Answer:
- 1H/13C NMR : Analyze proton environments (e.g., methanamine -CH₂NH₂ at δ 2.5–3.5 ppm) and tetrahydropyran ring protons (δ 3.5–4.0 ppm for oxolane) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 101.15 for C₅H₁₁NO) .
- X-ray Crystallography : Resolve stereochemistry; highlights its use for confirming spirocyclic phosphazene analogs .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for high enantiomeric excess (ee)?
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to favor the (3R)-configuration .
- Dynamic Kinetic Resolution : Combine enzyme-catalyzed reactions (e.g., lipases) with racemization catalysts to improve yield and ee .
- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to quantify ee .
Q. What strategies resolve contradictions in reported synthetic yields?
Methodological Answer:
- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., anhydrous solvents, strict temperature control) .
- Orthogonal Analytics : Cross-validate yields using gravimetric analysis, NMR integration, and LC-MS .
- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and identify side products .
Q. How is this compound used in bioactive molecule design?
Methodological Answer:
- Ligand Development : Its amine group chelates metals in coordination complexes for catalytic or therapeutic applications (e.g., enzyme inhibitors) .
- SAR Studies : Modify the tetrahydropyran ring (e.g., fluorination at C4) to enhance binding affinity, as seen in fluorinated pyridine analogs () .
- In Vivo Testing : Assess pharmacokinetics (e.g., logP, metabolic stability) using rodent models and LC-MS/MS bioanalysis .
Q. What are critical safety protocols for handling this compound?
Methodological Answer:
- GHS Classification : Skin corrosion (Category 1B); use PPE (gloves, goggles) and work in a fume hood .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
- First Aid : Immediate rinsing with water for skin/eye contact; administer oxygen if inhaled .
Q. How should degradation products be analyzed?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze via GC-MS or HPLC-DAD to identify impurities .
- Stability Indicating Methods : Develop validated HPLC methods with peak purity checks (e.g., photodiode array detection) .
Data Interpretation and Validation
Q. How to validate computational predictions of reaction pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
